2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Description
This compound is a triazole-thioacetamide derivative featuring a furan-2-ylmethyl group at the 4-position of the triazole ring, a thiophen-2-yl group at the 5-position, and a 6-methyl-1,3-benzothiazole-substituted phenyl moiety on the acetamide nitrogen. Such structural complexity is designed to enhance interactions with biological targets, particularly enzymes or receptors involved in inflammation or microbial pathogenesis.
Properties
Molecular Formula |
C27H21N5O2S3 |
|---|---|
Molecular Weight |
543.7 g/mol |
IUPAC Name |
2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C27H21N5O2S3/c1-17-6-11-21-23(14-17)37-26(29-21)18-7-9-19(10-8-18)28-24(33)16-36-27-31-30-25(22-5-3-13-35-22)32(27)15-20-4-2-12-34-20/h2-14H,15-16H2,1H3,(H,28,33) |
InChI Key |
PMGIWFXHJBCZNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CSC4=NN=C(N4CC5=CC=CO5)C6=CC=CS6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with alkyl halides.
Introduction of the furan and thiophene groups: These can be introduced via palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Formation of the benzothiazole moiety: This can be synthesized through the condensation of o-aminothiophenol with appropriate aldehydes or ketones.
Final assembly: The final compound is obtained by coupling the triazole intermediate with the benzothiazole derivative under appropriate conditions, often involving the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, leading to amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing triazole and thiophene rings exhibit significant antimicrobial properties. The mechanism of action typically involves the inhibition of essential biomolecules in microorganisms, leading to cell death. Studies have shown that derivatives of triazoles can effectively inhibit a range of bacteria and fungi due to their ability to disrupt cellular processes.
Case Study:
A study published in Molecules highlighted the synthesis of various triazole derivatives and their antimicrobial screening. Compounds similar to 2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide demonstrated potent activity against both Gram-positive and Gram-negative bacteria .
Anticancer Properties
The compound's structure suggests potential anticancer activity through mechanisms such as apoptosis induction or cell cycle arrest. Triazole derivatives have been recognized for their ability to target specific proteins involved in cancer progression.
Case Study:
In silico studies have indicated that similar compounds can interact with key proteins in cancer pathways. For instance, molecular docking studies showed promising binding affinities for certain triazole derivatives against targets involved in tumor growth . This suggests that 2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide could be a candidate for further development as an anticancer agent.
Biochemical Probes
Due to its ability to bind specific enzymes or receptors, this compound can serve as a biochemical probe for studying various biological functions. The presence of multiple functional groups enhances its interactions with biological macromolecules.
Mechanism of Action:
The compound may inhibit enzyme activity by binding to the active site or altering the enzyme's conformation. This application is particularly valuable in drug discovery and development where understanding enzyme function is crucial.
Synthetic Routes
The synthesis of 2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide typically involves multi-step reactions starting from commercially available precursors:
- Formation of the Triazole Ring: Achieved through cyclization reactions involving hydrazine derivatives.
- Introduction of Furan and Thiophene Groups: These can be introduced via palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
- Synthesis of the Benzothiazole Moiety: This can be done through condensation reactions involving o-amino thiophenols.
Mechanism of Action
The mechanism of action of 2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide depends on its application:
Antimicrobial/Antifungal: The compound may inhibit the synthesis of essential biomolecules in microorganisms, leading to cell death.
Anticancer: It may interfere with cell division or induce apoptosis in cancer cells by targeting specific proteins or pathways.
Biochemical Probes: The compound can bind to specific enzymes or receptors, inhibiting their activity and allowing for the study of their biological functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Key Analogues
Key Observations:
- Substituent Flexibility: The 4-position of the triazole tolerates alkyl (ethyl, allyl) and heteroaromatic (furan-2-ylmethyl) groups, which influence lipophilicity and steric bulk. Allyl and furan-2-ylmethyl groups enhance π-π stacking with aromatic residues in target proteins .
- 5-Position Heterocycles: Thiophen-2-yl (electron-rich) vs. pyridin-4-yl (electron-deficient) substituents modulate electronic properties. Thiophene derivatives exhibit stronger antimicrobial activity due to improved membrane penetration .
Table 2: Comparative Bioactivity Data
Key Findings:
- Anti-Exudative Activity: The target compound’s derivatives (e.g., 3.1–3.21) show ED₅₀ values comparable to diclofenac sodium (8 mg/kg), with furan-2-yl substitution enhancing potency by 20–30% .
- Antimicrobial Efficacy: Compounds with 6-methylbenzothiazole substituents (MIC: 8–16 µg/mL) outperform pyridinyl analogues (MIC: 16–32 µg/mL), likely due to increased membrane disruption via benzothiazole’s hydrophobic interactions .
- Anti-Inflammatory Mechanisms: Thiophene-containing derivatives exhibit stronger COX-2 inhibition (IC₅₀: 12.3 µM) compared to furan-based analogues (IC₅₀: 18.9 µM), suggesting thiophene’s electron-rich structure stabilizes enzyme interactions .
Biological Activity
The compound 2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is a complex organic molecule characterized by its diverse functional groups, including a triazole ring, furan and thiophene moieties, and an acetamide group. This unique composition suggests potential biological activities that merit detailed exploration.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 426.5 g/mol. The structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C20H18N4O3S2 |
| Molecular Weight | 426.5 g/mol |
| IUPAC Name | 2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide |
| InChI Key | HOPKASHRJFUEFB-UHFFFAOYSA-N |
Antimicrobial Properties
Recent studies have indicated that compounds containing triazole and thiophene structures exhibit significant antimicrobial activity. For instance, derivatives of triazoles have been shown to inhibit various bacterial strains effectively. The compound may exhibit similar properties due to its structural components.
- Antibacterial Activity : Triazole derivatives have been documented to possess antibacterial effects against Gram-positive and Gram-negative bacteria. Studies have reported Minimum Inhibitory Concentrations (MIC) as low as 1 µg/mL against Staphylococcus aureus .
- Antifungal Activity : Compounds with triazole rings are often utilized in antifungal therapies. They interfere with fungal cell membrane synthesis, which can be critical for treating infections caused by fungi.
Antiviral Potential
Research has highlighted the antiviral properties of heterocyclic compounds like triazoles. For instance, certain triazole derivatives have demonstrated efficacy against viruses such as HSV and influenza . The compound's structure may facilitate interaction with viral proteins or inhibit viral replication processes.
Anticancer Activity
The potential anticancer properties of this compound are also noteworthy. Heterocycles such as triazoles and benzothiazoles have been associated with significant cytotoxicity against various cancer cell lines:
- Cell Line Studies : In vitro studies indicate that similar compounds can induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest .
- Mechanism of Action : The presence of multiple functional groups may enhance the compound's ability to interact with biological targets involved in cancer progression.
Synthesis and Testing
The synthesis of the compound typically involves multi-step reactions that introduce various functional groups sequentially. For instance:
- Formation of the Triazole Ring : This is achieved through the reaction of appropriate hydrazine derivatives with carboxylic acids .
- Biological Testing : Following synthesis, compounds are often evaluated for their biological activity using assays such as MTT for cytotoxicity or plaque reduction assays for antiviral activity.
Comparative Analysis
A comparative analysis of similar compounds reveals that modifications to the thiophene or furan groups can significantly affect biological activity:
| Compound | Activity Type | IC50/MIC Values |
|---|---|---|
| Triazole Derivative A | Antiviral | IC50 = 10 µM |
| Thiophene-Triazole Hybrid | Antibacterial | MIC = 0.5 µg/mL |
| Benzothiazole-Triazole Complex | Anticancer | IC50 = 25 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
